N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring fused with a benzotriazinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the benzotriazinone group. Common reagents used in these reactions include cyclopentanone, hydrazine hydrate, and various acylating agents. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazinone moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: shares structural similarities with other thiadiazole and benzotriazinone derivatives.
Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzotriazinone derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets This compound apart is its unique combination of the thiadiazole and benzotriazinone moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds in these classes.
Properties
Molecular Formula |
C16H16N6O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-5-1-2-6-10)9-22-15(24)11-7-3-4-8-12(11)18-21-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20,23) |
InChI Key |
XOZDEIQXWKUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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